molecular formula C13H18N2O2 B11802142 4-Benzyl-N-methylmorpholine-3-carboxamide

4-Benzyl-N-methylmorpholine-3-carboxamide

Cat. No.: B11802142
M. Wt: 234.29 g/mol
InChI Key: RGXOFTSHZFRQJZ-UHFFFAOYSA-N
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Description

4-Benzyl-N-methylmorpholine-3-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O₂ It is a member of the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For instance, chlorotriazine family members have been used as efficient reagents in both methanol and tetrahydrofuran as solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes. These processes often utilize cost-effective and readily available reagents to ensure high yields and purity. The activation of carboxylic acids to form more reactive intermediates, such as anhydrides or acyl halides, is a common strategy in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Benzyl-N-methylmorpholine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-N-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide moiety can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in the biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the carboxamide group, making it less reactive in certain chemical reactions.

    N-Methylmorpholine: Lacks the benzyl group, affecting its hydrophobic interactions and binding affinity.

    Morpholine-3-carboxamide: Lacks the benzyl and N-methyl groups, altering its chemical properties and reactivity.

Uniqueness

4-Benzyl-N-methylmorpholine-3-carboxamide is unique due to the presence of both the benzyl and N-methyl groups, which enhance its hydrophobic interactions and binding affinity. These structural features make it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-benzyl-N-methylmorpholine-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)12-10-17-8-7-15(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16)

InChI Key

RGXOFTSHZFRQJZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1COCCN1CC2=CC=CC=C2

Origin of Product

United States

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